2-{[(3-methylphenyl)carbonyl]amino}-N-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzamido group, a propan-2-yl group, and a tetrahydrobenzothiophene core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c1-12(2)21-19(24)17-15-9-4-5-10-16(15)25-20(17)22-18(23)14-8-6-7-13(3)11-14/h6-8,11-12H,4-5,9-10H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
YGDZUWSFMMTPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Benzamido Group: This step involves the reaction of the benzothiophene core with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Addition of the Propan-2-yl Group: This can be done through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the propan-2-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-cyano-3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate
- [5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl 3-(3-methylbenzamido)benzoate
Uniqueness
2-(3-METHYLBENZAMIDO)-N-(PROPAN-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its tetrahydrobenzothiophene core. This gives it distinct chemical properties and potential biological activities that set it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
